molecular formula C17H17N3OS2 B430764 11-ethyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 331964-31-9

11-ethyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B430764
CAS No.: 331964-31-9
M. Wt: 343.5g/mol
InChI Key: UYHMWLFXHFTJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the Hantzsch reaction, which involves the condensation of β-keto esters, aldehydes, and thiourea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch reaction or other synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thioxo group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique fusion of pyridine, thieno, and pyrimidine rings, which imparts distinct electronic and steric properties. This structural complexity enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

331964-31-9

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5g/mol

IUPAC Name

11-ethyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H17N3OS2/c1-2-19-9-8-12-13(10-19)23-15-14(12)16(21)20(17(22)18-15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,22)

InChI Key

UYHMWLFXHFTJFK-UHFFFAOYSA-N

SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.